molecular formula C11H12ClN5O B5748910 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5748910
M. Wt: 265.70 g/mol
InChI Key: RFVFHTIPZYIDCL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to modulate the activity of certain receptors, such as GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic activity.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, it also has certain limitations, such as its relatively high cost and limited availability. Additionally, the effects of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.

Future Directions

There are several potential future directions for research involving 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide and to identify its molecular targets. Finally, the development of new synthesis methods and purification techniques may help to improve the availability and cost-effectiveness of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide.

Synthesis Methods

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with sodium azide and propylamine. The final step involves the reaction of the intermediate with tetrazole to produce 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

2-chloro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFHTIPZYIDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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